N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Description

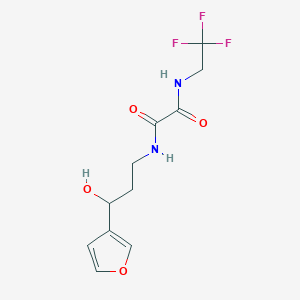

N1-(3-(Furan-3-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

- N1-Substituent: A 3-(furan-3-yl)-3-hydroxypropyl group, incorporating a furan heterocycle and a hydroxyl moiety.

- N2-Substituent: A 2,2,2-trifluoroethyl group, known to improve metabolic stability and lipophilicity due to fluorine’s electronegativity and low polarizability .

Oxalamides are structurally related to urea derivatives but feature a central oxalyl bridge, enabling conformational flexibility and diverse binding modes.

Properties

IUPAC Name |

N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-(2,2,2-trifluoroethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O4/c12-11(13,14)6-16-10(19)9(18)15-3-1-8(17)7-2-4-20-5-7/h2,4-5,8,17H,1,3,6H2,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBASQNSKSHYQEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(CCNC(=O)C(=O)NCC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This oxalamide derivative incorporates a furan moiety and a trifluoroethyl group, which may influence its pharmacological properties.

Chemical Structure

The compound's molecular formula is , with a molecular weight of approximately 372.30 g/mol. The structure is characterized by the following features:

- Furan Ring : Contributes to the compound's biological activity through π-π interactions.

- Hydroxypropyl Group : May enhance solubility and bioavailability.

- Trifluoroethyl Group : Potentially increases lipophilicity and alters metabolic stability.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Furan Derivative : Furan is synthesized from appropriate precursors such as furfural.

- Reaction with Oxalyl Chloride : The furan derivative is reacted with oxalyl chloride to form an intermediate.

- Coupling Reaction : The intermediate is coupled with a trifluoroethyl amine under controlled conditions to yield the final product.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Properties : Some oxalamides have demonstrated antifungal and antibacterial activities. For instance, derivatives containing furan rings have shown efficacy against various fungal strains.

- Anticancer Potential : Compounds featuring furan moieties are often investigated for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may interact with specific enzymes involved in cancer pathways.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The oxalamide linkage may facilitate binding to enzyme active sites, modulating their activity.

- Receptor Modulation : The presence of the furan ring allows for interactions with receptor sites through hydrogen bonding and π-stacking interactions.

Case Studies

-

Antifungal Activity Study :

- A study explored the synthesis and antifungal properties of various oxalamide derivatives, including those similar to this compound. Results indicated moderate activity against several fungal strains, suggesting potential therapeutic applications in treating fungal infections.

- Anticancer Research :

Comparative Analysis

The following table summarizes key characteristics and biological activities of this compound compared to similar compounds.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|

| This compound | C16H18F3N2O4 | 372.30 | Antimicrobial, Anticancer |

| N1-(3-(furan-4-yl)-N2-phenyloxalamide | C16H15N2O4 | 285.31 | Anticancer |

| N1-(3-methoxyphenyl)-N2-(furan-3-yl)oxalamide | C15H15N2O4 | 273.29 | Antimicrobial |

Comparison with Similar Compounds

Key Observations:

Hydrophilicity vs. Lipophilicity: The hydroxyl group in the target compound and N1-(2-chlorophenyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide improves aqueous solubility, critical for oral bioavailability. In contrast, trifluoromethyl or trifluoroethyl groups enhance lipophilicity, favoring membrane penetration .

Heterocyclic Influence :

- Furan and thiophene rings (e.g., ) enable π-π interactions with aromatic residues in biological targets, such as the umami receptor TAS1R1/TAS1R3 . Thiophene’s sulfur atom may confer additional metabolic resistance compared to furan .

Halogen Effects :

- Chlorine/fluorine substituents (e.g., ) improve binding affinity via halogen bonding or steric effects. For example, 3-chloro-4-fluorophenyl in may mimic tyrosine residues in enzyme active sites.

Research Findings and Trends

Structure-Activity Relationships (SAR) :

- Substitution at N2 with trifluoroethyl/trifluoromethyl groups correlates with improved metabolic stability but may reduce aqueous solubility .

- Hydroxyalkyl chains (e.g., 3-hydroxypropyl in the target compound) balance hydrophilicity and conformational flexibility, aiding target engagement .

Synthetic Challenges: The trifluoroethyl group requires specialized fluorinating agents (e.g., Selectfluor®), as noted in . Purification of polar oxalamides often involves silica gel chromatography or trituration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.